2-deoxy-2-fluoro-D-galactopyranose

Glycosyltransferase Inhibition Enzymology Carbohydrate Chemistry

Studying retaining β-galactosidases is hindered by transient glycosyl-enzyme intermediates that evade isolation. 2-Deoxy-2-fluoro-D-galactopyranose solves this by forming a stable 2-fluorogalactosyl-enzyme adduct (t½ = 69 h), enabling catalytic nucleophile identification via proteolytic mapping. • Covalent β-galactosidase intermediate trapping: t½ = 69 h for nucleophile mapping • UDP derivative: UGM substrate (Km = 0.2 mM) with 70,000-fold slower turnover • β-1,4-galactosyltransferase inhibitor: Ki = 149 µM for N-glycan modulation

Molecular Formula C6H11FO5
Molecular Weight 182.15 g/mol
Cat. No. B7881913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-deoxy-2-fluoro-D-galactopyranose
Molecular FormulaC6H11FO5
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)F)O)O)O
InChIInChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4+,5-,6?/m1/s1
InChIKeyZCXUVYAZINUVJD-GASJEMHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxy-2-fluoro-D-galactopyranose Overview


2-Deoxy-2-fluoro-D-galactopyranose is a synthetic, fluorinated monosaccharide analog of D-galactose in which the C-2 hydroxyl group is replaced by a fluorine atom [1]. This single-point substitution confers resistance to enzymatic cleavage at the glycosidic bond, enabling its primary utility as a mechanism-based inhibitor and substrate analog for galactose-processing enzymes such as β-galactosidases and UDP-galactopyranose mutase [2]. Its molecular formula is C₆H₁₁FO₅ and it is functionally distinct from its gluco-configured isomer due to the axial-equatorial arrangement of the C-4 hydroxyl [3].

Why 2-Deoxy-2-fluoro-D-galactopyranose Cannot Be Replaced


The precise stereochemical configuration of 2-deoxy-2-fluoro-D-galactopyranose dictates its biological specificity in a manner that generic fluorinated sugar substitutes cannot replicate. Its epimeric analog, 2-deoxy-2-fluoro-D-glucopyranose, while also a potent inhibitor, targets a distinct set of enzymes due to the differing orientation of the C-4 hydroxyl group [1]. This is quantitatively demonstrated by the fact that the galacto-configured compound serves as a substrate for UDP-galactopyranose mutase (with a Km of 0.2 mM) and a competitive inhibitor of β-1,4-galactosyltransferase (Ki = 149 µM), whereas the gluco-configured analog is a substrate for yeast hexokinase and inhibits glycogen phosphorylase [2][3]. Replacing the galacto-isomer with the gluco-isomer or a non-fluorinated deoxy sugar like 2-deoxy-D-galactose (which lacks the stabilizing C-F bond) would lead to erroneous mechanistic conclusions and failed experimental outcomes, as only the fluorinated galactose derivative reliably traps the covalent glycosyl-enzyme intermediate in β-galactosidases [4]. The quantitative evidence below underscores these specific, non-interchangeable functional properties.

2-Deoxy-2-fluoro-D-galactopyranose Quantitative Differentiation


β-1,4-Galactosyltransferase Inhibition Specificity

The uridine diphosphate derivative of 2-deoxy-2-fluoro-D-galactopyranose (UDP-2F-Gal) acts as a potent competitive inhibitor of β-1,4-galactosyltransferase, with a measured inhibitor constant (Ki) of 149 µM [1]. In contrast, the analogous uridine diphosphate derivative of 2-deoxy-2-fluoro-D-glucopyranose (UDP-2F-Glc) is described in the patent as an inhibitor of glucosyltransferases, not galactosyltransferases, highlighting a critical target specificity difference [2]. The parent compound, UDP-galactose, is the natural substrate and exhibits no inhibition. This quantitative Ki value is essential for researchers designing selective glycosyltransferase assays or developing nucleotide-sugar based therapeutics, as it provides a clear benchmark for the galacto-specific inhibition.

Glycosyltransferase Inhibition Enzymology Carbohydrate Chemistry

UDP-Galactopyranose Mutase Kinetics

When tested as a substrate analog for UDP-galactopyranose mutase (UGM), the enzyme's catalytic efficiency for UDP-(2-deoxy-2-fluoro)-D-galactose was drastically reduced compared to the natural substrate UDP-galactopyranose. While the Michaelis constant (Km) was comparable (0.2 mM for the fluoro-analog vs. 0.6 mM for UDP-Galp), the turnover number (kcat) was reduced by nearly 70,000-fold, from 1364/min to 0.02/min [1]. This indicates that the 2-deoxy-2-fluoro substitution severely impairs the chemical step of catalysis without significantly affecting substrate binding. This property makes the compound an excellent mechanistic probe to trap or study specific intermediate states in the UGM catalytic cycle, which is a validated drug target in Mycobacterium tuberculosis [2].

Enzyme Kinetics Glycobiology Mycobacterial Metabolism

Hepatic Conversion to FDG

A 19F NMR study in mice demonstrated that 2-deoxy-2-fluoro-D-galactose is actively metabolized in the liver, and notably, it is converted to 2-deoxy-2-fluoro-D-glucose (FDG) through the action of UDP-galactose epimerase, with the metabolic flux proceeding via UDP-FDGal and UDP-FDG [1]. This is a unique metabolic pathway not observed for its gluco-isomer, 2-deoxy-2-fluoro-D-glucose, which is trapped as its 6-phosphate. This conversion is the mechanistic basis for its utility as a PET tracer for quantifying regional liver function and detecting hepatocellular carcinoma, a malignancy that retains galactose-metabolizing capacity [2]. In contrast, 2-deoxy-D-glucose (2-DG) does not undergo this specific hepatic conversion and is instead a general glycolysis inhibitor in many cell types.

In Vivo Metabolism Positron Emission Tomography Hepatocellular Carcinoma

β-Galactosidase Mechanism-Based Inactivation

The 2-deoxy-2-fluoro substitution in the galactopyranose ring transforms the molecule into a slow substrate and potent mechanism-based inactivator of Escherichia coli (lacZ) β-galactosidase. Upon enzymatic cleavage, a stable 2-deoxy-2-fluorogalactosyl-enzyme intermediate accumulates, with a measured half-life of 69 hours at 25°C [1]. This is in stark contrast to the natural substrate, galactose, which is rapidly turned over. This long-lived intermediate allows for the unequivocal identification of the catalytic nucleophile (e.g., Glu-295 in Family 42 β-galactosidases) via peptide mapping and mass spectrometry [2]. Non-fluorinated deoxy-galactosides are also substrates but form a labile intermediate that is not stable enough for such proteomic analysis, highlighting the unique utility of the fluoro-derivative.

Glycosidase Inhibition Enzyme Mechanism Active Site Labeling

PET Quantification of Hepatic Galactose Elimination

The 18F-labeled analog, 2-[18F]fluoro-2-deoxy-D-galactose (18F-FDGal), is a validated PET tracer for quantifying regional hepatic metabolic function. A study in a normal porcine model demonstrated that 18F-FDGal PET/CT can non-invasively measure hepatic galactose elimination capacity with a coefficient of variation of 11%, indicating good reproducibility [1]. This is a direct application of the compound's specific hepatic metabolism. In comparison, the widely used glucose analog 18F-FDG is also taken up by the liver but reflects general glucose metabolism rather than the liver-specific Leloir pathway for galactose. Furthermore, 18F-FDGal's utility is being translated to human studies to accurately measure in vivo galactose metabolism, enabling the quantification of regional hepatic metabolic function, a metric not directly obtainable with 18F-FDG [2].

Molecular Imaging Hepatology Liver Function Test

2-Deoxy-2-fluoro-D-galactopyranose Research & Industrial Applications


Glycosidase Active-Site Labeling

Researchers studying the catalytic mechanism of retaining β-galactosidases should procure this compound for its proven ability to form a remarkably stable 2-deoxy-2-fluorogalactosyl-enzyme intermediate with a half-life of 69 hours [1]. This property allows for the covalent trapping and subsequent proteolytic identification of the catalytic nucleophile residue, as demonstrated with Family 42 β-galactosidases [2]. This application is not feasible with non-fluorinated deoxy-sugars or the natural substrate due to their labile intermediates.

UDP-Galactopyranose Mutase Kinetic Analysis

In drug discovery programs targeting the essential mycobacterial enzyme UDP-galactopyranose mutase (UGM), the UDP derivative of this compound is an essential kinetic tool. Its binding affinity (Km = 0.2 mM) is comparable to the natural substrate, but its catalytic turnover is nearly 70,000-fold slower (kcat = 0.02/min) [1]. This unique kinetic signature enables detailed mechanistic studies, such as trapping and characterizing the enzyme's fleeting furanose intermediate state by 19F NMR [2], a task for which the natural substrate (kcat = 1364/min) is unsuitable.

β-1,4-Galactosyltransferase Selective Inhibition

For researchers aiming to selectively inhibit galactosylation in cell-free or cellular glycoengineering systems, the uridine diphosphate derivative (UDP-2F-Gal) is the compound of choice. It acts as a specific, competitive inhibitor of β-1,4-galactosyltransferase with a quantified Ki of 149 µM [1]. This allows for the controlled modulation of N-glycan biosynthesis, a function that its gluco-configured analog (UDP-2F-Glc) cannot perform due to its specificity for glucosyltransferases [2]. This specificity is critical for experiments requiring precise intervention in glycosylation pathways.

PET Imaging of Liver Function and Tumors

Clinical researchers and nuclear medicine departments should utilize the 18F-radiolabeled analog (18F-FDGal) for PET/CT imaging to non-invasively quantify regional liver metabolic function and detect hepatocellular carcinoma [1]. Unlike the standard tracer 18F-FDG, which reflects general glucose metabolism, 18F-FDGal specifically traces the hepatic Leloir pathway, providing a direct measurement of galactose elimination capacity [2]. This application is supported by in vivo studies showing its unique conversion to 18F-FDG within the liver, a metabolic signature that underpins its diagnostic value [3].

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